2-{4-[(4-iodoanilino)carbonyl]phenyl}-N~5~-(4-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
2-{4-[(4-iodoanilino)carbonyl]phenyl}-N~5~-(4-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple iodine atoms and a dioxo-isoindolinecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-iodoanilino)carbonyl]phenyl}-N~5~-(4-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide typically involves multiple steps, starting with the preparation of key intermediates such as 4-iodoaniline and 4-iodophenyl isocyanate. These intermediates are then subjected to a series of reactions, including acylation and cyclization, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar steps to those used in laboratory settings, with optimizations for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-iodoanilino)carbonyl]phenyl}-N~5~-(4-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
2-{4-[(4-iodoanilino)carbonyl]phenyl}-N~5~-(4-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-iodoanilino)carbonyl]phenyl}-N~5~-(4-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s iodine atoms and carbonyl groups play a crucial role in binding to these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodoaniline: A simpler compound with a single iodine atom, used in the synthesis of more complex molecules.
4-[(4-iodoanilino)carbonyl]phenyl acetate: A related compound with similar structural features but different functional groups.
9,9-Bis(4-iodophenyl)xanthene: Another iodine-containing compound used in the synthesis of advanced materials.
Uniqueness
2-{4-[(4-iodoanilino)carbonyl]phenyl}-N~5~-(4-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide stands out due to its complex structure, which includes multiple iodine atoms and a dioxo-isoindolinecarboxamide core
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[4-[(4-iodophenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17I2N3O4/c29-18-4-8-20(9-5-18)31-25(34)16-1-12-22(13-2-16)33-27(36)23-14-3-17(15-24(23)28(33)37)26(35)32-21-10-6-19(30)7-11-21/h1-15H,(H,31,34)(H,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXMYBBWLVOKMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=C(C=C5)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17I2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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